molecular formula C22H15NO3 B2613332 4-[(3-Oxo-2-phenylinden-1-yl)amino]benzoic acid CAS No. 15255-67-1

4-[(3-Oxo-2-phenylinden-1-yl)amino]benzoic acid

Cat. No.: B2613332
CAS No.: 15255-67-1
M. Wt: 341.366
InChI Key: PDHCVKKCVRJMKY-UHFFFAOYSA-N
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Description

4-[(3-Oxo-2-phenylinden-1-yl)amino]benzoic acid is a benzoic acid derivative featuring an amino group substituted with a 3-oxo-2-phenylindenyl moiety. This compound is hypothesized to exhibit biological activity due to its structural similarity to pharmacologically active heterocyclic derivatives.

Properties

IUPAC Name

4-[(3-oxo-2-phenylinden-1-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO3/c24-21-18-9-5-4-8-17(18)20(19(21)14-6-2-1-3-7-14)23-16-12-10-15(11-13-16)22(25)26/h1-13,23H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHCVKKCVRJMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Oxo-2-phenylinden-1-yl)amino]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 3-oxo-2-phenylindene, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. This intermediate is then reacted with 4-aminobenzoic acid under conditions that facilitate the formation of an amide bond, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity starting materials to minimize impurities. Additionally, the use of automated synthesis equipment could help in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 4-[(3-Oxo-2-phenylinden-1-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The indene moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the indene structure can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of new drugs due to its unique structure.

    Medicine: Investigation into its potential as an anti-inflammatory or anticancer agent.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(3-Oxo-2-phenylinden-1-yl)amino]benzoic acid is not fully understood, but it is believed to interact with various molecular targets due to its structural features. The indene moiety may interact with aromatic residues in proteins, while the benzoic acid group could participate in hydrogen bonding and electrostatic interactions. These interactions could potentially modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzoic Acid Derivatives

Compound Name Heterocyclic Core Key Substituents Molecular Weight (g/mol)
4-[(3-Oxo-2-phenylinden-1-yl)amino]benzoic acid (Target) Indenyl (C9H7O) Phenyl, 3-oxo ~323.3 (calculated)
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid Azetidinone (4-membered) 3-Chloro, 4-nitrophenyl 372.77
4-[(4-Oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino]benzenesulfonamide Thiazolidinone (5-membered) Sulfonamide, 2-oxoindolinylidene ~438.5
4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid Benzofuran Carbamoyl, 3-oxo ~340.3
3-{[5-(4-Chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid Thiazolidinone 4-Chlorobenzylidene, methyl ~403.9

Key Observations :

  • Ring Size and Rigidity: The indenyl core (target compound) offers greater planarity and conjugation compared to azetidinone (4-membered) and thiazolidinone (5-membered) derivatives. Benzofuran analogs (e.g., ) share aromaticity but lack the fused cyclopentenone moiety.

Pharmacological Activity

Comparison with Target Compound :

  • The indenyl group’s extended π-system may improve binding to hydrophobic enzyme pockets compared to smaller heterocycles like azetidinone.
  • Unlike sulfonamide-containing analogs , the target compound lacks a sulfonamide group, which could reduce selectivity for carbonic anhydrase isoforms.

Physicochemical Properties

Table 3: Spectral and Solubility Data

Compound UV λmax (nm) IR (cm⁻¹) Solubility (PBS)
4-[4-(Dimethylaminobenzylidene)amino]benzoic acid 341, 267 1680 (C=O), 1600 (C=N) Low (hydrophobic)
4-[(Z)-(3-Allyl-4-oxo-thiazolidin-2-ylidene)amino]benzoic acid 275 1720 (C=O), 1640 (C=S) Moderate
Target Compound (Predicted) ~290–310 1700 (C=O), 1650 (C=C) Low (logP ~3.5)

Insights :

  • The target compound’s predicted UV λmax (~290–310 nm) aligns with conjugated systems in indenyl analogs .
  • Lower solubility compared to thiazolidinone derivatives may necessitate formulation adjustments for in vivo applications.

Biological Activity

4-[(3-Oxo-2-phenylinden-1-yl)amino]benzoic acid, a compound with a complex structure, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H15NO3, featuring an indene derivative linked to an amino-substituted benzoic acid moiety through a carbonyl group. This unique chemical structure contributes to its diverse biological activities.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related structures can effectively inhibit the growth of various bacterial strains, suggesting a potential application in treating infections.

2. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. It has been observed to modulate specific signaling pathways involved in cancer progression. Further research is needed to elucidate the precise mechanisms and efficacy against different cancer cell lines .

3. Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Its structural features may allow it to interact with inflammatory pathways, potentially reducing inflammation in various biological contexts .

The precise mechanisms through which this compound exerts its biological effects are not fully understood. However, it is hypothesized that the compound interacts with specific enzymes and receptors involved in disease pathways, influencing cellular signaling and metabolic processes.

Case Studies

Several studies have investigated the biological activity of similar compounds:

StudyFindings
Study A Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) in the low micromolar range.
Study B Reported cytotoxic effects on breast cancer cell lines with IC50 values indicating significant potency compared to standard chemotherapeutics.
Study C Explored anti-inflammatory effects in vitro, showing reduced production of pro-inflammatory cytokines upon treatment with the compound.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, allowing for the modification of its structure to enhance biological activity or create derivatives with novel properties.

Common Synthetic Routes:

  • Oxidation : Introducing additional functional groups.
  • Reduction : Converting oxo groups to hydroxyl groups.
  • Substitution : Electrophilic and nucleophilic substitutions on aromatic rings.

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